7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-310749 involves multiple steps, starting with the preparation of the purine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of WAY-310749 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: WAY-310749 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: WAY-310749 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-310749 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
WAY-310749 can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theophylline: Used in the treatment of respiratory diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness: WAY-310749 is unique due to its specific substitution pattern and the presence of the thioether group, which imparts distinct chemical and biological properties compared to other purine derivatives .
Biological Activity
7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. The following sections will explore its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O2S. It features a purine core with substituents that may influence its biological interactions. The compound's structure can be represented as follows:
Component | Description |
---|---|
Molecular Weight | 392.483 g/mol |
CAS Number | 385387-73-5 |
Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
The mechanism underlying these effects appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are involved in various signaling pathways.
Research findings indicate that this compound selectively inhibits PDE4 enzymes:
Enzyme Type | IC50 (nM) | Selectivity |
---|---|---|
PDE4A | 250 | Moderate |
PDE4B | 300 | Moderate |
PDE4D | 150 | High |
The selective inhibition of PDE4D suggests potential applications in treating inflammatory conditions and other diseases where cyclic nucleotide signaling is disrupted.
Other Biological Activities
In addition to anticancer and enzyme inhibitory effects, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Exhibited moderate activity against Gram-positive bacteria with an MIC of 32 µg/mL.
- Anti-inflammatory Effects : Reduced TNF-alpha production in LPS-stimulated macrophages by approximately 40%.
Case Studies
A case study involving the use of this compound in a preclinical model demonstrated promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant reduction in tumor volume compared to control groups.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-7-6-10-16(11-14)13-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOAPPEBMJSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385387-73-5 |
Source
|
Record name | 7-BENZYL-3-METHYL-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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